molecular formula C₁₇H₁₇Cl₂NO B1159238 (2R)-Hydroxy Sertraline

(2R)-Hydroxy Sertraline

Cat. No.: B1159238
M. Wt: 322.23
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-Hydroxy Sertraline, also known as (1S,2R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-2-hydroxy-N-methyl-1-naphthalenamine, is a hydroxy metabolite of the widely prescribed antidepressant Sertraline, a Selective Serotonin Reuptake Inhibitor (SSRI) . The parent compound, Sertraline, is extensively metabolized in the liver, undergoing pathways that include N-demethylation and hydroxylation to form various metabolites . This compound serves as a critical reference standard in pharmaceutical and analytical research for studying the metabolic fate and pharmacokinetic profile of Sertraline. The primary research value of this compound lies in its application in mass spectrometry and chromatography for the accurate identification and quantification of Sertraline and its metabolites in biological samples. Investigating such metabolites is essential for understanding inter-individual variability in drug response, potential drug-drug interactions, and the overall biotransformation pathways of Sertraline, which are mediated by various cytochrome P450 enzymes including CYP3A4, CYP2C19, and CYP2B6 . Researchers utilize this compound in neuropharmacology studies to elucidate the complex relationship between drug metabolism, efficacy, and the occurrence of side effects, thereby contributing to the advancement of personalized medicine. This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and comply with all relevant local and national regulatory requirements.

Properties

Molecular Formula

C₁₇H₁₇Cl₂NO

Molecular Weight

322.23

Synonyms

(1S,2R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-2-hydroxy-N-methyl-1-naphthalenamine; 

Origin of Product

United States

Metabolic Formation and Enzymology of Hydroxylated Sertraline Species

Oxidative Biotransformation Pathways of Sertraline (B1200038) Leading to Hydroxylated Metabolites

The initial steps in the metabolism of sertraline are predominantly oxidative, catalyzed by a range of enzymes. These reactions modify the sertraline molecule, preparing it for subsequent conjugation and excretion. Key pathways include N-demethylation, oxidative deamination, and hydroxylation. drugbank.comwikipedia.orgnih.govhres.ca

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of sertraline. Several CYP isoforms are involved in its N-demethylation and subsequent deamination. pharmgkb.orgnih.govpharmgkb.org While N-demethylation to desmethylsertraline (B1148675) is a major pathway, the subsequent oxidative deamination of both sertraline and desmethylsertraline is also significant. nih.govhres.capharmgkb.orgnih.gov This deamination process, which leads to the formation of a ketone, is a prerequisite for the hydroxylation events that form hydroxylated sertraline species. nih.gov

In vitro studies have identified several CYP enzymes responsible for the metabolism of sertraline. At higher concentrations, CYP2C9, CYP3A4, and CYP2C19 are the primary drivers of its metabolism, with minor contributions from CYP2D6 and CYP2B6. pharmgkb.orgnih.gov However, at lower, more clinically relevant concentrations, the roles of CYP2D6 and CYP2B6 become more prominent in the formation of desmethylsertraline, while CYP3A4's contribution is reduced. pharmgkb.orgnih.gov Specifically for the deamination of sertraline, which is a key step leading to hydroxylated metabolites, CYP3A4 and CYP2C19 have been implicated. pharmgkb.orgnih.govpharmgkb.orgpharmgkb.org

The formation of hydroxylated metabolites is a critical step in the metabolic cascade. Following oxidative deamination of sertraline and desmethylsertraline to their corresponding ketones, subsequent hydroxylation occurs at the alpha-carbon position. nih.gov This results in the formation of a diastereomeric pair of α-hydroxy ketone metabolites. nih.gov

Table 1: Cytochrome P450 Enzymes Involved in Sertraline Metabolism

Enzyme Role in Sertraline Metabolism
CYP3A4 N-demethylation (at high concentrations), Deamination of sertraline and desmethylsertraline drugbank.compharmgkb.orgnih.govpharmgkb.org
CYP2C19 N-demethylation (at high concentrations), Deamination of sertraline and desmethylsertraline drugbank.comwikipedia.orgpharmgkb.orgnih.govpharmgkb.org
CYP2D6 N-demethylation (at low concentrations), minor contributor at high concentrations drugbank.compharmgkb.orgnih.gov
CYP2B6 N-demethylation (major contributor), particularly at lower concentrations drugbank.comwikipedia.orgpharmgkb.orgnih.gov
CYP2C9 N-demethylation (at high concentrations) pharmgkb.orgnih.govnih.gov
CYP2E1 Deamination of desmethylsertraline pharmgkb.orgnih.gov

In addition to the CYP450 enzymes, monoamine oxidases (MAO-A and MAO-B) are also involved in the oxidative deamination of sertraline and desmethylsertraline. pharmgkb.orgnih.govpharmgkb.org This enzymatic reaction contributes to the formation of the intermediate ketone, which is then hydroxylated to form alpha-hydroxy sertraline ketone. nih.govpharmgkb.orgnih.govpharmgkb.org The involvement of both CYP enzymes and MAOs highlights the multiple and sometimes redundant pathways in the biotransformation of sertraline.

Stereoselective Metabolism of Sertraline to Hydroxylated Products

The metabolism of sertraline exhibits stereoselectivity. Studies in rats have shown that after administration of racemic sertraline, plasma concentrations of the cis-(1S,4S)-sertraline enantiomer are greater than the cis-(1R,4R)-enantiomer. nih.gov This suggests that the metabolic processes, including the pathways leading to hydroxylated metabolites, may favor one enantiomer over the other. The formation of diastereomeric pairs of the alpha-hydroxy ketone metabolite further underscores the stereochemical complexity of sertraline's metabolism. nih.gov However, it is noted that CYP3A4 acts on both enantiomers of reboxetine, a different antidepressant, to the same extent, indicating that stereoselective metabolism is not universal across all drugs or CYP enzymes. nih.govmdpi.com

Conjugation Pathways: Glucuronidation of Hydroxylated Metabolites

Following the formation of hydroxylated metabolites, a principal route of elimination is through conjugation with glucuronic acid. drugbank.comwikipedia.org The α-hydroxy sertraline ketone is a substrate for glucuronidation. pharmgkb.orgnih.govpharmgkb.org This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolites, facilitating their excretion from the body, primarily through bile. nih.gov Specifically, the glucuronides of the alpha-hydroxy ketone diastereomers are major metabolites found in the urine and bile of rats and dogs. nih.gov This indicates that glucuronidation is a significant terminal step in the metabolic clearance of sertraline. drugbank.comwikipedia.orgnih.govhres.ca

Advanced Analytical Methodologies for Characterization and Quantification of 2r Hydroxy Sertraline

Chromatographic Techniques for Chiral Separation and Detection

Chromatography stands as a cornerstone for the separation and analysis of (2R)-Hydroxy Sertraline (B1200038) from complex biological matrices and in the presence of other related substances. The inherent chirality of Sertraline and its metabolites, including (2R)-Hydroxy Sertraline, demands the use of specialized chiral separation techniques.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a primary tool for the enantioselective separation of Sertraline and its metabolites. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated significant success in resolving chiral compounds. xjtu.edu.cnnih.govresearchgate.netmdpi.com

For instance, a method utilizing an amylose tris(3-chloro-5-methylphenylcarbamate) based CSP under reversed-phase conditions has been developed for the simultaneous determination of Sertraline's enantiomeric purity and related substances. xjtu.edu.cnnih.govresearchgate.netmdpi.com This approach allows for the baseline resolution of all investigated species in a relatively short analysis time. xjtu.edu.cnnih.gov The optimization of mobile phase composition, including the use of additives like diethylamine (B46881) (DEA) to improve peak symmetry, and temperature is crucial for achieving the desired selectivity and retention. nih.gov

Another approach involves the use of cyclodextrin-based CSPs. A heptakis(dimethyl-β-cyclodextrin)-based stationary phase has been employed for the reversed-phase HPLC determination of Sertraline enantiomers. nih.gov Furthermore, ultra-high performance liquid chromatography (UHPLC) methods have been developed using a C8 column with a chiral additive, such as 2-hydroxypropyl-beta-cyclodextrin (B2473086), in the mobile phase to determine the enantiomeric purity of Sertraline in the presence of its stereoisomers and other chiral impurities. researchgate.netresearchgate.net These UHPLC methods offer the advantages of reduced analysis time and lower consumption of organic solvents. researchgate.net

Table 1: HPLC Methods for Chiral Separation of Sertraline and Related Compounds This table is interactive and allows for sorting and filtering of data.

Stationary Phase Mobile Phase Application Reference
Amylose tris(3-chloro-5-methylphenylcarbamate) Acetonitrile-water-DEA Determination of enantiomeric purity and related substances of Sertraline HCl xjtu.edu.cnnih.govresearchgate.netmdpi.com
Heptakis(dimethyl-β-cyclodextrin) Not Specified Determination of Sertraline enantiomers nih.gov
C8 with 2-hydroxypropyl-beta-cyclodextrin (chiral additive) 10 mM tetrabutylammonium (B224687) hydrogen sulfate (B86663) buffer pH = 3-acetonitrile (87:13, v/v) Determination of enantiomeric purity of Sertraline in the presence of stereoisomers and impurities researchgate.netresearchgate.net
Zorbax Extend-C18 Phosphate buffer (pH 2.7; 10 mM) containing 1.5 ml L–1 triethylamine (B128534)acetonitrile (B52724) (65:35, v/v) Quantitative determination of Sertraline in human plasma/serum journal-imab-bg.org
LiChoCART with Purospher (RP-18e) Methanol (B129727)/water (75:25, v/v) Stability-indicating assay of Sertraline nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the determination and quantification of Sertraline and its metabolites, including hydroxylated forms, in biological samples. nih.govresearchgate.netnih.govlsmu.lt This method typically involves a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analytes from the matrix. nih.govresearchgate.netlsmu.lt

Derivatization is often a necessary step in GC-MS analysis of polar compounds like Sertraline and its metabolites to improve their volatility and thermal stability. nih.govresearchgate.net Heptafluorobutyric anhydride (B1165640) (HFBA) is a common derivatizing agent used for this purpose. nih.govresearchgate.net The use of an internal standard is crucial for accurate quantification. nih.govresearchgate.netlsmu.lt

GC-MS methods have been developed and validated for the sensitive and specific determination of Sertraline and its major metabolite, desmethylsertraline (B1148675), in whole blood. nih.govresearchgate.net These methods demonstrate good linearity, precision, and accuracy, making them suitable for routine analysis in clinical and forensic laboratories. nih.govresearchgate.net While these methods are established for Sertraline and desmethylsertraline, their application to specifically profile this compound would require further validation.

Table 2: GC-MS Method Parameters for Sertraline and Metabolite Analysis This table is interactive and allows for sorting and filtering of data.

Parameter Value Reference
Sample Preparation Solid-phase extraction, derivatization with HFBA nih.govresearchgate.net
Internal Standard Protriptyline nih.govresearchgate.net
Limit of Detection (LOD) 0.30 µg/L (for Sertraline and desmethylsertraline) nih.govresearchgate.net
Limit of Quantification (LOQ) 1.00 µg/L (for Sertraline and desmethylsertraline) nih.govresearchgate.net
Linearity (R²) > 0.991 nih.govresearchgate.net
Extraction Efficiency 90.1-95.4% (Sertraline), 84.9-107.7% (desmethylsertraline) nih.govresearchgate.net
Precision (%RSD) 3.6-5.5% (Sertraline), 4.7-7.2% (desmethylsertraline) nih.govresearchgate.net
Accuracy (%RE) -6.67% to 2.20% (Sertraline), -6.33% to 2.88% (desmethylsertraline) nih.govresearchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and stereochemical assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for determining the structure and stereochemistry of molecules. researchgate.net For Sertraline and its derivatives, ¹H NMR spectroscopy can be used to distinguish between cis and trans isomers based on the chemical shifts and coupling patterns of specific protons. For instance, the H₄ proton in the cis-isomer of a Sertraline derivative resonates at a different chemical shift compared to the trans-isomer. google.com

High-Resolution Mass Spectrometry (MS/MS) for Structural Elucidation of Hydroxylated Fragments

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), is a critical tool for the structural elucidation of metabolites like hydroxylated Sertraline. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. d-nb.info

In the analysis of hydroxylated Sertraline (SRT-OH), the protonated molecule [M+H]⁺ is observed at m/z 322.08. d-nb.info The fragmentation of this ion provides valuable structural information. A key fragment ion observed is at m/z 273.02. d-nb.info The fragmentation pattern can help in locating the position of the hydroxyl group on the Sertraline molecule. For example, the neutral loss of water (H₂O) from the parent ion is a characteristic fragmentation for hydroxylated compounds. d-nb.info Researchers have identified two positional isomers of hydroxy-sertraline in biological samples, which are the main metabolites. d-nb.info

Table 3: High-Resolution Mass Spectrometry Data for Hydroxy-Sertraline This table is interactive and allows for sorting and filtering of data.

Analyte Parent Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z) Reference
Hydroxy-Sertraline (SRT-OH) 322.08 273.02, 304.07 (neutral loss of water) d-nb.info
Dihydroxy-Sertraline (SRT-2OH) 338.07 320.06 (neutral loss of water), 289.02, 261.02, 247.00 d-nb.info

Electrochemical and Other Advanced Detection Methods

Electrochemical methods offer a sensitive and often simpler alternative for the quantification of electroactive compounds like Sertraline and its metabolites. researchgate.netiaea.orgbg.ac.rs These techniques are based on measuring the current response from the oxidation or reduction of the analyte at an electrode surface.

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly used electrochemical techniques. researchgate.netiaea.orgbg.ac.rs Studies have shown that Sertraline can be electrochemically characterized at a gold electrode in a bicarbonate buffer. researchgate.netiaea.orgbg.ac.rs The sensitivity of the determination can be enhanced by the formation of inclusion complexes with cyclodextrins, such as (2-hydroxypropyl)-β-cyclodextrin (HPβCD). researchgate.netbg.ac.rs

The use of modified electrodes, such as those incorporating nanomaterials, can also significantly improve the sensitivity and selectivity of electrochemical detection. mdpi.comresearchgate.net While these methods have been developed for Sertraline, their application for the specific quantification of this compound would require further investigation and validation to ensure selectivity in the presence of the parent drug and other metabolites.

Table 4: Electrochemical Detection of Sertraline This table is interactive and allows for sorting and filtering of data.

Electrode Technique Medium LOD LOQ Reference
Gold Electrode SWV pH 8.4 bicarbonate buffer 2.0 x 10⁻⁸ M 6.7 x 10⁻⁸ M researchgate.netiaea.orgbg.ac.rs
Gold Electrode with HPβCD SWV pH 8.4 bicarbonate buffer 2.6 x 10⁻⁸ M 8.8 x 10⁻⁸ M researchgate.netbg.ac.rs
Ni(II)–LD/Au NPs/MWCNTs modified GCE DPV Alkaline solution 95 nM Not Specified researchgate.net

Pharmacological and Biochemical Characterization of 2r Hydroxy Sertraline in Vitro and in Silico Studies

Investigation of Receptor Binding Profiles (e.g., Serotonin (B10506) Transporter, Sigma Receptors)

The primary mechanism of action for Sertraline (B1200038) is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. drugbank.com Additionally, Sertraline exhibits significant affinity for sigma receptors. The specific binding affinities of (2R)-Hydroxy Sertraline at these targets have not been reported.

Serotonin Transporter (SERT): Sertraline is a potent and selective inhibitor of SERT. nih.gov This action is central to its therapeutic effects. Studies have established its high affinity for SERT with Ki (inhibition constant) values in the nanomolar range. wikipedia.org For comparison, its major active metabolite, N-desmethylsertraline, is approximately 20-fold less potent as a serotonin reuptake inhibitor. nih.govclinpgx.org This significant drop in potency following demethylation suggests that other structural modifications, such as hydroxylation, would also likely alter the binding affinity for SERT. However, direct binding assays for this compound are lacking.

Sigma Receptors: Sertraline binds to both sigma-1 and sigma-2 receptors, with a stronger affinity for the sigma-1 subtype. drugbank.comnih.gov The affinity of various selective serotonin reuptake inhibitors (SSRIs) for sigma-1 receptors follows the order: fluvoxamine (B1237835) > sertraline > fluoxetine. nih.govdrugbank.com Unlike some other SSRIs that act as sigma-1 agonists, sertraline is suggested to function as a sigma-1 receptor antagonist. researchgate.net The functional significance of this interaction is an area of ongoing research. There is no published data on the binding profile of this compound at sigma receptors.

Table 1: Reported Binding Affinities of Sertraline for Key Receptors This table presents data for the parent compound, Sertraline, as specific data for this compound is not available.

Target Binding Affinity (Ki, nM) Reference
Serotonin Transporter (SERT) 0.29 wikipedia.org
Dopamine (B1211576) Transporter (DAT) 25 wikipedia.org
Norepinephrine Transporter (NET) 420 wikipedia.org
Sigma-1 Receptor Moderate to High Affinity drugbank.com

Enzyme Inhibition and Modulation Studies

Recent research has identified Sertraline as a novel inhibitor of Serine Hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism that is upregulated in certain cancers. aacrjournals.orgnih.gov In vitro enzymatic assays and computational docking studies have shown that sertraline acts as a dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. nih.govbiorxiv.orgresearchgate.net Microscale thermophoresis experiments confirmed the binding of sertraline to SHMT2 with a dissociation constant (Kd) of 13.1 μM. nih.gov These findings have opened avenues for repurposing sertraline in oncology.

The potential for this compound to inhibit SHMT has not been investigated. The introduction of a hydroxyl group significantly alters the polarity and structure of the molecule, which would be expected to impact its binding affinity and inhibitory activity at the SHMT active site. However, without experimental data, the SHMT inhibition potential of this metabolite remains unknown.

The metabolism of Sertraline is complex, involving multiple Cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes. These same enzyme families are responsible for the formation of the precursors to hydroxylated sertraline metabolites.

Cytochrome P450 (CYP) Enzymes: Sertraline is metabolized by several CYP isoforms, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govnih.govupol.cz Sertraline and its N-desmethyl metabolite can undergo deamination by CYP3A4 and CYP2C19 to form an alpha-hydroxy sertraline ketone. nih.govclinpgx.orgresearchgate.net This ketone is a direct precursor to hydroxylated alcohol metabolites like this compound. Sertraline itself is known to be a mild to moderate inhibitor of CYP2D6 and a time-dependent inhibitor of CYP3A4. nih.govresearchgate.netuspharmacist.com The inhibitory potential of its hydroxylated metabolites on various CYP enzymes has not been characterized.

Monoamine Oxidases (MAO): In addition to CYP enzymes, both MAO-A and MAO-B catalyze the deamination of sertraline to the alpha-hydroxy sertraline ketone intermediate. nih.govnih.govclinpgx.org In vitro studies with purified human MAO enzymes showed comparable Km values for this reaction (230-270 μM), although MAO-B catalyzed the reaction at a rate approximately three times faster than MAO-A. nih.gov It is important to note that while MAO enzymes are involved in sertraline's metabolism, the parent drug does not exhibit direct inhibitory effects on MAO activity. drugbank.comnih.gov The interaction of this compound with MAO enzymes is currently unstudied.

Table 2: Enzymes Involved in the Metabolism of Sertraline and Formation of the α-Hydroxy Sertraline Ketone Precursor This table outlines enzymes acting on the parent compound, Sertraline, and its N-desmethyl metabolite.

Enzyme Family Specific Isoform(s) Metabolic Reaction Reference
Cytochrome P450 CYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6 N-demethylation of Sertraline nih.govnih.gov
Cytochrome P450 CYP3A4, CYP2C19 Deamination to α-hydroxy sertraline ketone nih.govclinpgx.org
Monoamine Oxidase MAO-A, MAO-B Deamination to α-hydroxy sertraline ketone nih.govnih.gov

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for predicting molecular interactions and properties. While such studies have been performed for Sertraline, specific in silico analyses of this compound are not present in the literature.

Molecular docking simulations have been employed to investigate the binding of Sertraline to various biological targets. These studies have provided insights into its interaction with SHMT1/2, revealing potential hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govresearchgate.net Other docking studies have explored Sertraline's binding to the serotonin 5-HTR2B receptor and dopamine transporter SLC6A3 researchgate.net, human serum albumin researchgate.net, and even DNA nih.gov. These simulations help to rationalize the observed biological activities of the parent drug at a molecular level.

To date, no molecular docking studies specifically focused on this compound have been published. Such simulations would be necessary to predict how the addition of a hydroxyl group might alter its orientation and binding energy within the active sites of targets like SERT, sigma receptors, or SHMT, potentially changing its pharmacological profile compared to the parent compound.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been applied to the parent Sertraline molecule. gdut.edu.cn These studies investigate electronic properties, such as partial charge distribution and heats of formation, which help in understanding the molecule's stability, reactivity, and potential sites for metabolic attack. researchgate.netresearchgate.net Such calculations can also be used to analyze the non-covalent interactions, like hydrogen bonds, that stabilize drug-receptor complexes. mdpi.com

There are no known quantum chemical studies that have been conducted on the this compound metabolite. These calculations would be valuable for performing a conformational analysis of the metabolite and predicting its reactivity. Comparing the resulting electronic structure and electrostatic potential maps with those of the parent Sertraline molecule could offer theoretical insights into why their biochemical and pharmacological properties might differ.

Absence of Publicly Available Research Data for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no publicly accessible research data specifically detailing the pharmacological and biochemical characterization of the compound this compound. Extensive searches have failed to identify any in vitro, in silico, or molecular dynamics simulation studies focused on this particular metabolite of sertraline.

The metabolism of the parent drug, sertraline, is known to proceed through several pathways, including N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation. These processes result in various metabolites, such as N-desmethylsertraline and alpha-hydroxy-ketone glucuronides. While computational studies, including molecular docking and dynamics simulations, have been conducted on sertraline itself to investigate its binding mechanisms and interactions with biological targets, this body of research does not extend to its specific hydroxylated metabolites like this compound.

Consequently, it is not possible to provide an article on the "," specifically concerning "Molecular Dynamics Simulations to Study Binding and Stability," as requested. The foundational scientific data required to generate accurate and informative content on this topic is not present in the current body of scientific literature found. Any attempt to construct such an article would be speculative and would not meet the standards of scientific accuracy.

Preclinical Pharmacokinetics and Disposition of Hydroxylated Sertraline Analogs in Vitro Systems

Membrane Permeability and Transport Studies in Cell-Based Assays

For the parent drug, sertraline (B1200038), in vitro models of the blood-brain barrier using rodent cells have indicated that the lipophilic nature of sertraline allows it to readily cross this barrier. Sertraline has also been shown to inhibit the proton-coupled amino acid transporter 1 (PAT1), as well as the sodium-glucose linked transporter 1 (hSGLT1) and the proton-coupled di-/tri-peptide transporter 1 (hPepT1) in Caco-2 cells. This suggests a potential for sertraline to modulate the transport of other substrates of these transporters.

Given that hydroxylation generally increases the polarity of a compound, it can be hypothesized that (2R)-Hydroxy Sertraline may exhibit lower passive membrane permeability compared to sertraline. The introduction of a hydroxyl group could potentially alter its interaction with membrane transporters, but without specific studies, this remains speculative.

Table 1: Hypothetical Comparative Membrane Permeability Profile

CompoundCell LineApparent Permeability (Papp) (cm/s)Efflux RatioNotes
SertralineCaco-2Data not specifiedSubstrate of P-gpLipophilic, readily crosses membranes.
Desmethylsertraline (B1148675)Caco-2Data not specifiedSubstrate of P-gpActive metabolite.
This compoundCaco-2Not AvailableNot AvailableExpected to be more polar than sertraline.

This table is illustrative and based on general principles of drug metabolism and transport, as specific data for this compound is not available.

In Vitro Metabolic Stability and Clearance Assessments

The metabolic stability of this compound in human liver microsomes has not been specifically reported. Sertraline itself is extensively metabolized in the liver, primarily through N-demethylation to desmethylsertraline, a reaction mediated by multiple cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.gov Further metabolism of sertraline and desmethylsertraline involves deamination to a ketone metabolite, which is then hydroxylated to form α-hydroxy sertraline ketone. nih.govclinpgx.org This α-hydroxy sertraline ketone is subsequently glucuronidated. clinpgx.org

The formation of hydroxylated metabolites is a recognized pathway for sertraline. wikipedia.org The stability of this compound would depend on its susceptibility to further metabolism, such as glucuronidation or other conjugation reactions. Without experimental data, it is difficult to predict its intrinsic clearance.

Table 2: Enzymes Involved in the Metabolism of Sertraline

Metabolic PathwayEnzymes InvolvedResulting Metabolite(s)
N-demethylationCYP2B6, CYP2C19, CYP2C9, CYP3A4, CYP2D6Desmethylsertraline
DeaminationCYP3A4, CYP2C19, MAO-A, MAO-BSertraline Ketone
HydroxylationNot specifiedHydroxylated metabolites
GlucuronidationUGTsGlucuronide conjugates

Interaction with Drug Transporters (e.g., P-glycoprotein) in Cellular Models

Both sertraline and its major metabolite, desmethylsertraline, have been identified as substrates and inhibitors of the efflux transporter P-glycoprotein (P-gp; ABCB1). clinpgx.orgnih.govnih.gov In vitro studies using expressed human P-gp membranes have shown that sertraline and desmethylsertraline have a high affinity for P-gp, comparable to the known P-gp substrate verapamil. nih.govnih.gov Furthermore, in vitro studies with L-MDR1 cells and primary porcine brain endothelial cells demonstrated that sertraline and desmethylsertraline can inhibit P-gp function. plos.orgdrugbank.com

There is no specific information available regarding the interaction of this compound with P-glycoprotein or other drug transporters. The addition of a hydroxyl group could potentially alter the affinity and transport kinetics of the molecule by P-gp. A comparative study would be necessary to determine if this compound is a substrate or inhibitor of P-gp and to what extent it differs from sertraline and desmethylsertraline in this regard.

Table 3: In Vitro P-glycoprotein Affinity of Sertraline and its Metabolite

CompoundAssay SystemFindingVmax/Km (min⁻¹ x 10⁻³)
SertralineExpressed human P-gp membranesHigh affinity1.6
DesmethylsertralineExpressed human P-gp membranesHigh affinity1.4
Verapamil (Control)Expressed human P-gp membranesHigh affinity1.7
This compoundNot AvailableNot AvailableNot Available

Data adapted from Wang et al., 2008. nih.govnih.gov

Comparative Disposition Studies with Parent Sertraline and Other Metabolites

A comparative analysis would typically involve assessing membrane permeability, metabolic stability, and transporter interactions for each compound under identical experimental conditions. This would allow for a direct comparison of their pharmacokinetic properties and help to elucidate the role of specific metabolic transformations, such as hydroxylation, on the disposition of the drug. The primary focus of existing research has been on the parent drug and its N-desmethyl metabolite, leaving the detailed characterization of hydroxylated analogs as an area for future investigation.

Q & A

Q. Example Table :

StudyDose (mg/kg)Bioavailability (%)Model SystemPotential Confounder
A1045RatFed vs. fasted state
B1030MouseCYP2D6 polymorphism

How should researchers structure a literature review to identify knowledge gaps in this compound’s neuropharmacological mechanisms?

Basic Research Question

  • Search Strategy : Use databases (PubMed, SciFinder) with terms like "this compound" AND ("SSRI" OR "serotonin reuptake") NOT "sertraline" to exclude parent compound studies .
  • Categorization : Organize findings into "buckets" such as receptor binding affinity, in vivo efficacy, and neuroimaging data. Prioritize peer-reviewed articles over patents or preprints .

Advanced Consideration : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess gaps, such as unexplored interactions with sigma-1 receptors .

What statistical approaches are recommended for analyzing dose-response relationships in this compound’s antidepressant efficacy?

Advanced Research Question

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC50_{50} values with 95% confidence intervals .
  • Handling Outliers : Apply robust regression or bootstrapping to minimize the impact of skewed data in small-sample preclinical trials .

Q. Example Workflow :

Normalize behavioral assay results (e.g., forced swim test immobility time).

Perform ANOVA with post-hoc Tukey tests for multi-dose comparisons.

Adjust for multiple comparisons using Benjamini-Hochberg correction .

How can researchers ensure ethical compliance when designing in vivo studies for this compound?

Basic Research Question

  • Protocol Design : Follow ARRIVE guidelines for animal studies, including sample size justification and humane endpoints. Submit proposals to Institutional Animal Care and Use Committees (IACUC) .
  • Data Transparency : Pre-register study designs on platforms like Open Science Framework to mitigate publication bias .

Advanced Consideration : For translational studies, align endpoints with clinical depression scales (e.g., Hamilton Rating Scale for Depression) to bridge preclinical and human data .

What strategies validate the reproducibility of analytical methods for quantifying this compound in biological matrices?

Advanced Research Question

  • Method Validation : Adopt ICH Q2(R1) guidelines for LC-MS/MS assays, assessing precision (RSD <15%), accuracy (80–120% recovery), and matrix effects .
  • Cross-Lab Collaboration : Share standardized protocols and reference materials via platforms like the NIH Assay Guidance Manual to minimize inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.